molecular formula C8H8BrNO2 B3148072 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine CAS No. 63574-45-8

8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine

Cat. No. B3148072
CAS RN: 63574-45-8
M. Wt: 230.06 g/mol
InChI Key: YHTBCRXXEIGNQE-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is a chemical compound with the CAS Number: 63574-45-8 . It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it. The compound is a yellow crystalline solid.


Synthesis Analysis

The synthesis of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine involves the reaction of 8-bromo-1,3-benzodioxole-5-carbaldehyde with 2-amino-1,3-dihydrobenzofuran in the presence of a catalytic amount of acetic acid. This reaction produces 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine as a yellow crystalline solid, which can be purified using recrystallization techniques.


Molecular Structure Analysis

The molecular formula of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c9-5-1-2-6 (10)8-7 (5)11-3-4-12-8/h1-2H,3-4,10H2 .


Physical And Chemical Properties Analysis

8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine has a molecular weight of 230.06 . It has a predicted boiling point of 312.9±42.0 °C and a predicted density of 1.681±0.06 g/cm3 . The compound has a melting point of 77-78 °C .

Scientific Research Applications

Chemical Properties

8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is a cyclic amine derivative of benzodioxole with a bromine atom attached to it . It has a molecular weight of 230.06 g/mol . The compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It is sparingly soluble in water, and its solubility decreases with increasing temperature.

Synthesis

The compound can be synthesized through several methods. One commonly used method involves the reaction of 8-bromo-1,3-benzodioxole-5-carbaldehyde with 2-amino-1,3-dihydrobenzofuran in the presence of a catalytic amount of acetic acid. This reaction produces 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine as a yellow crystalline solid, which can be purified using recrystallization techniques.

Biological Properties

The biological properties of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine are still under investigation. As a derivative of benzodioxole, it may share some of the biological activities of its parent compound. Benzodioxoles are found in several plants with known medicinal properties.

Toxicity and Safety

The compound is not designed for human therapeutic applications or veterinary use. It’s important to handle it with care, following the safety guidelines provided by the manufacturer .

Potential Applications in Research

The compound’s unique properties make it a subject of interest in various fields of scientific research. However, specific applications are still under investigation.

Industrial Applications

While the compound’s industrial applications are not yet fully explored, its synthesis methods and chemical properties suggest potential uses in the chemical industry, particularly in the synthesis of other complex organic compounds.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine (also known as 5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine) are currently unknown . This compound has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mode of Action

It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it

Biochemical Pathways

. Given its structure and chemical properties, it is plausible that it may interact with various biochemical pathways, but specific details are currently lacking.

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) suggests it may have good bioavailability. .

Result of Action

It has been suggested that it may have diverse bioactivities, including anti-inflammatory and anti-diabetic effects , but these claims require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTBCRXXEIGNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2O1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine

CAS RN

63574-45-8
Record name 8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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